Synthesis and Characterization of 2-Nitrocyclohexanol: A Technical Guide
Synthesis and Characterization of 2-Nitrocyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-nitrocyclohexanol, a valuable building block in organic synthesis. The document details two primary synthetic routes and outlines the key analytical techniques for its structural elucidation and purity assessment.
Synthesis of 2-Nitrocyclohexanol
2-Nitrocyclohexanol can be effectively synthesized through two principal methods: the Henry (nitroaldol) reaction and the reduction of 2-nitrocyclohexanone (B1217707). Both methods offer distinct advantages and can be selected based on the availability of starting materials and desired stereochemical outcomes.
Method 1: Henry Reaction of Cyclohexanone (B45756) and Nitromethane (B149229)
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound.[1] In this case, cyclohexanone reacts with nitromethane to yield 1-(nitromethyl)cyclohexan-1-ol, which is an isomer of 2-nitrocyclohexanol. To obtain 2-nitrocyclohexanol, cyclohexanecarbaldehyde would be the appropriate starting material.
Experimental Protocol:
A detailed experimental protocol for a similar Henry reaction is provided below, which can be adapted for the synthesis of 2-nitrocyclohexanol.
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Materials: Cyclohexanecarbaldehyde, nitromethane, a suitable base (e.g., potassium carbonate, DBU), and a solvent (e.g., methanol, THF).
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Procedure:
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To a stirred solution of cyclohexanecarbaldehyde in the chosen solvent, add nitromethane.
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Cool the mixture in an ice bath.
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Slowly add the base to the reaction mixture while maintaining the low temperature.
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Allow the reaction to stir at room temperature for a specified period (e.g., 18-24 hours), monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
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Method 2: Reduction of 2-Nitrocyclohexanone
The reduction of the ketone functionality in 2-nitrocyclohexanone provides a direct route to 2-nitrocyclohexanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity. The diastereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol:
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Materials: 2-Nitrocyclohexanone, sodium borohydride, and a protic solvent (e.g., methanol, ethanol).
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Procedure:
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Dissolve 2-nitrocyclohexanone in the chosen solvent in a round-bottom flask.
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Cool the solution in an ice bath.
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Portion-wise, add sodium borohydride to the stirred solution.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a set time, monitoring by TLC.
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Quench the reaction by the slow addition of water or a dilute acid.
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Remove the solvent under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
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Purify by column chromatography or recrystallization.
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Characterization of 2-Nitrocyclohexanol
Thorough characterization is essential to confirm the structure and purity of the synthesized 2-nitrocyclohexanol. The following spectroscopic techniques are routinely employed.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol [2] |
| IUPAC Name | 2-nitrocyclohexan-1-ol[2] |
| Appearance | (Expected) Colorless to pale yellow oil or solid |
| CAS Number | 4050-48-0[2] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-nitrocyclohexanol based on the analysis of structurally similar compounds and general spectroscopic principles.
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 4.0 | m | 1H | CH-NO₂ |
| ~3.8 - 3.4 | m | 1H | CH-OH |
| ~2.5 - 1.2 | m | 8H | Cyclohexyl CH₂ |
| Variable | br s | 1H | OH |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~90 - 85 | CH-NO₂ |
| ~75 - 70 | CH-OH |
| ~35 - 20 | Cyclohexyl CH₂ |
Table 2.3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch |
| 3000 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1560 - 1540 | Strong | N-O asymmetric stretch (NO₂) |
| 1380 - 1370 | Strong | N-O symmetric stretch (NO₂) |
| 1100 - 1000 | Medium-Strong | C-O stretch |
Table 2.4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 145 | [M]⁺ (Molecular Ion) |
| 127 | [M - H₂O]⁺ |
| 99 | [M - NO₂]⁺ |
| (various) | Further fragmentation of the cyclohexyl ring |
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-nitrocyclohexanol via the reduction of 2-nitrocyclohexanone.
Caption: Synthesis of 2-Nitrocyclohexanol via Reduction.
Characterization Workflow
This diagram outlines the logical flow of characterizing the synthesized 2-nitrocyclohexanol.
Caption: Characterization workflow for 2-Nitrocyclohexanol.
Logical Relationship of Characterization Techniques
The following diagram illustrates how different characterization techniques provide complementary information to elucidate the structure of 2-nitrocyclohexanol.
Caption: Interrelation of characterization techniques.
